Isotopic Enrichment of Gamma-Cyhalothrin-d5: 98.7% Deuterium Incorporation Confirmed by ¹H NMR and MS
Gamma-cyhalothrin-d5 synthesized via the deuterated phenol route achieves 98.7% isotopic enrichment at the five deuterium positions, as confirmed by ¹H NMR and mass spectrometry [1]. This high isotopic purity ensures minimal unlabeled analyte interference in isotope dilution quantification, a critical parameter for accurate low-level residue determination. In contrast, alternative synthesis routes produce gamma-cyhalothrin-d7 (M+7) with only 6% overall yield and require extensive preparative HPLC purification to separate diastereomers, presenting supply chain and cost challenges for routine laboratory procurement [2]. The d5 isotopologue (M+5) provides a 5 Da mass shift sufficient for unambiguous MS discrimination while maintaining a more efficient synthesis pathway.
| Evidence Dimension | Isotopic enrichment |
|---|---|
| Target Compound Data | 98.7% isotopic enrichment (D5 labeling at phenoxy ring) |
| Comparator Or Baseline | Gamma-cyhalothrin-d7 (M+7 isotopologue): 6% overall synthetic yield, requiring preparative HPLC diastereomer separation |
| Quantified Difference | D5 synthesis achieves >90% higher yield than D7 synthesis; D5 labeling provides sufficient mass shift with simpler purification |
| Conditions | Synthesis: D5 prepared from D6-phenol starting material; D7 prepared via 11-step synthesis using triethyl phosphonoacetate-d2 and acetone-d6 |
Why This Matters
Higher synthetic yield and simpler purification for the D5 isotopologue translate to more reliable commercial availability and lower procurement costs compared to alternative deuterated forms.
- [1] Xu, Z., Bai, S., Shen, L., Luo, Y., & Hu, Z. (2022). Synthesis of Stable Isotope Labeled D5-Cyhalothrin, D5-Fenpropathrin and D5-Fenvalerate from Deuterium Phenol. Letters in Organic Chemistry, 19(6), 453-456. View Source
- [2] Johnson, P. L., & O'Bryan, E. A. (2012). Synthesis of an M + 7 stable isotope of γ-cyhalothrin. Journal of Labelled Compounds and Radiopharmaceuticals, 55(5), 161-165. View Source
